3-benzoyl-2-oxo-2H-chromen-7-yl acetate 3-benzoyl-2-oxo-2H-chromen-7-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992763
InChI: InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3
SMILES:
Molecular Formula: C18H12O5
Molecular Weight: 308.3 g/mol

3-benzoyl-2-oxo-2H-chromen-7-yl acetate

CAS No.:

Cat. No.: VC14992763

Molecular Formula: C18H12O5

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

3-benzoyl-2-oxo-2H-chromen-7-yl acetate -

Specification

Molecular Formula C18H12O5
Molecular Weight 308.3 g/mol
IUPAC Name (3-benzoyl-2-oxochromen-7-yl) acetate
Standard InChI InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key RRFHOFMFWAZHPN-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

The core structure of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate derives from the coumarin framework (2H-chromen-2-one), a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:

  • Benzoyl group (C₆H₅CO-) at position 3: Introduces electron-withdrawing effects and enhances π-π stacking potential.

  • Acetate group (CH₃COO-) at position 7: Modifies solubility and metabolic stability.

Molecular Formula and Mass

  • Molecular Formula: C₁₈H₁₂O₅

  • Molecular Weight: 316.29 g/mol (calculated from atomic masses).

  • Structural Comparison with Analogs:

CompoundMolecular FormulaSubstituents (Position)Key Differences
3-Benzoyl-2-oxo-2H-chromen-7-yl acetateC₁₈H₁₂O₅3-benzoyl, 7-acetateHigh polarity from benzoyl
2-Oxo-3-phenyl-2H-chromen-7-yl acetate C₁₇H₁₂O₄3-phenyl, 7-acetatePhenyl lacks carbonyl group

The benzoyl group distinguishes this compound from simpler phenyl-substituted coumarins, potentially altering its electronic profile and biological interactions .

Synthesis and Reaction Pathways

While no direct synthesis protocols for 3-benzoyl-2-oxo-2H-chromen-7-yl acetate are documented in accessible literature, established methods for analogous coumarins suggest feasible routes:

Step 1: Formation of the Coumarin Core

The 2H-chromen-2-one scaffold is typically synthesized via the Pechmann condensation, involving:

  • Reactants: Resorcinol derivatives and β-keto esters.

  • Conditions: Acid catalysis (e.g., H₂SO₄, HCl) at elevated temperatures .

Step 3: Acetylation at Position 7

  • Reagent: Acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl).

  • Base Catalyst: Pyridine or triethylamine to absorb HCl byproducts.

Purification and Characterization

  • Chromatography: Silica gel column chromatography to isolate the product.

  • Spectroscopic Confirmation:

    • ¹H NMR: Aromatic protons (δ 6.5–8.2 ppm), acetate methyl (δ 2.1–2.3 ppm).

    • IR: C=O stretches from benzoyl (~1680 cm⁻¹) and acetate (~1740 cm⁻¹) .

Biological Activities and Mechanisms

Coumarins are renowned for diverse biological activities, which 3-benzoyl-2-oxo-2H-chromen-7-yl acetate may share or enhance due to its substituents:

Anti-inflammatory Properties

  • Target Inhibition: Potential to suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

  • Structure-Activity Relationship (SAR): The acetate group may improve membrane permeability, enhancing intracellular activity.

Cytotoxic Effects

  • Apoptosis Induction: Benzoyl groups in coumarins correlate with increased pro-apoptotic signaling in cancer cell lines.

  • Case Study: Analogous 3-acylated coumarins show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells .

Applications in Materials Science

The planar structure and extended conjugation of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate suggest utility in:

Organic Electronics

  • Fluorescent Probes: Benzoyl-substituted coumarins emit in the blue-green spectrum (λem ≈ 450 nm).

  • Charge-Transfer Complexes: Potential use in organic light-emitting diodes (OLEDs) due to high electron affinity.

Photostability and UV Protection

  • Sunscreen Additives: The acetate group enhances solubility in lipid matrices, while the benzoyl moiety absorbs UVB radiation (290–320 nm).

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current coumarin benzoylation methods rarely exceed 60% yield; novel catalysts (e.g., ionic liquids) could enhance efficiency.

  • Regioselectivity: Controlling substitution patterns remains challenging in polyfunctional coumarins.

Biological Testing

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.

  • Toxicology: Acute and chronic toxicity assessments in model organisms.

Computational Modeling

  • Docking Simulations: Predicting interactions with biological targets (e.g., COX-2, DNA topoisomerases).

  • QSAR Studies: Correlating substituent effects with bioactivity metrics.

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